molecular formula C6H3ClINO2 B2822404 2-Chloro-4-iodo-1-nitrobenzene CAS No. 89284-60-6

2-Chloro-4-iodo-1-nitrobenzene

Cat. No.: B2822404
CAS No.: 89284-60-6
M. Wt: 283.45
InChI Key: XFZDMPIWHWAUGI-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-1-nitrobenzene is an aromatic compound with the molecular formula C6H3ClINO2 It is characterized by the presence of chlorine, iodine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-1-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-iodo-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-iodo-1-nitrobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-1-nitrobenzene primarily involves its reactivity towards electrophiles and nucleophiles. The electron-withdrawing nitro group and halogen atoms influence the electron density on the benzene ring, making it susceptible to various chemical transformations. The compound’s interactions with molecular targets and pathways depend on the specific reactions it undergoes .

Comparison with Similar Compounds

  • 2-Chloro-4-iodo-1-methoxybenzene
  • 2-Chloro-4-iodo-1-aminobenzene
  • 2-Chloro-4-iodo-1-methylbenzene

Comparison: 2-Chloro-4-iodo-1-nitrobenzene is unique due to the presence of both chlorine and iodine atoms along with a nitro group, which imparts distinct reactivity compared to its analogs. For instance, 2-Chloro-4-iodo-1-methoxybenzene has a methoxy group instead of a nitro group, leading to different chemical behavior and applications .

Properties

IUPAC Name

2-chloro-4-iodo-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZDMPIWHWAUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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